molecular formula C23H19NO4 B1322505 Fmoc-4-amino-3-methylbenzoic acid CAS No. 892878-63-6

Fmoc-4-amino-3-methylbenzoic acid

Cat. No.: B1322505
CAS No.: 892878-63-6
M. Wt: 373.4 g/mol
InChI Key: AEMDMIXDWRNKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-amino-3-methylbenzoic acid: is a chemical compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-3-methylbenzoic acid. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Scientific Research Applications

Chemistry: Fmoc-4-amino-3-methylbenzoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .

Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .

Medicine: this compound derivatives are explored for their potential therapeutic applications. Peptides synthesized using this compound can act as drugs or drug delivery agents, targeting specific proteins or cells in the body .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools. It is also used in the production of peptide vaccines and bioconjugates .

Future Directions

: Sigma-Aldrich: Fmoc-3-amino-4-methylbenzoic acid

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-3-methylbenzoic acid typically involves the reaction of 4-amino-3-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted derivatives of 4-amino-3-methylbenzoic acid.

    Deprotection Reactions: 4-amino-3-methylbenzoic acid.

    Coupling Reactions: Peptides and peptide derivatives.

Comparison with Similar Compounds

Uniqueness: Fmoc-4-amino-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of the Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis. Its methyl group at the 3-position and amino group at the 4-position offer unique reactivity compared to other similar compounds .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-12-15(22(25)26)10-11-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMDMIXDWRNKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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